4-Ethoxybenzylzinc chloride
Overview
Description
4-Ethoxybenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzylzinc chloride can be synthesized through the reaction of 4-ethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
C9H9ClO+Zn→C9H11ClOZn
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides can be used under mild conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed, along with suitable ligands and solvents like THF or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
4-Ethoxybenzylzinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxybenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of catalysts. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
- 4-Methoxybenzylzinc chloride
- 3-Methoxybenzylzinc chloride
- 2-Methoxybenzylzinc chloride
Comparison: 4-Ethoxybenzylzinc chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to its methoxy counterparts, the ethoxy group provides different steric and electronic effects, making it suitable for specific applications in organic synthesis.
Properties
IUPAC Name |
chlorozinc(1+);1-ethoxy-4-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVIABSDZIDBFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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